molecular formula C15H14FNO5S B4885415 {4-[(4-Fluorophenyl)sulfamoyl]-2-methylphenoxy}acetic acid

{4-[(4-Fluorophenyl)sulfamoyl]-2-methylphenoxy}acetic acid

Cat. No.: B4885415
M. Wt: 339.3 g/mol
InChI Key: KWHBSLUGJKHNFN-UHFFFAOYSA-N
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Description

{4-[(4-Fluorophenyl)sulfamoyl]-2-methylphenoxy}acetic acid is a chemical compound with a complex structure that includes a fluorophenyl group, a sulfamoyl group, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-Fluorophenyl)sulfamoyl]-2-methylphenoxy}acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzenesulfonamide with 2-methylphenol to form an intermediate, which is then reacted with chloroacetic acid under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-Fluorophenyl)sulfamoyl]-2-methylphenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

{4-[(4-Fluorophenyl)sulfamoyl]-2-methylphenoxy}acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[(4-Fluorophenyl)sulfamoyl]-2-methylphenoxy}acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Fluorophenyl)sulfamoyl]benzoic acid
  • 4-[(4-Fluorophenyl)sulfanyl]methylbenzoic acid

Uniqueness

{4-[(4-Fluorophenyl)sulfamoyl]-2-methylphenoxy}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO5S/c1-10-8-13(6-7-14(10)22-9-15(18)19)23(20,21)17-12-4-2-11(16)3-5-12/h2-8,17H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHBSLUGJKHNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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